Cbz-2,4-Dichloro-D-Phenylalanine
Description
Cbz-2,4-Dichloro-D-Phenylalanine is a carbobenzoxy (Cbz)-protected amino acid derivative widely utilized in peptide synthesis. The compound features a phenylalanine backbone with chlorine substituents at the 2- and 4-positions of the aromatic ring and a D-configuration at the chiral center. This structural configuration enhances its utility in constructing peptide chains with tailored steric and electronic properties, particularly in drug discovery and biochemical research . The Cbz group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions. Its dichloro substitution pattern contributes to increased lipophilicity, which may influence peptide stability, membrane permeability, and receptor binding interactions .
Properties
Molecular Weight |
368.28 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Cbz-2,4-Dichloro-D-Phenylalanine with five analogous Cbz-protected phenylalanine derivatives, emphasizing structural variations, physicochemical properties, and functional implications.
Table 1: Comparative Analysis of Cbz-Protected Phenylalanine Derivatives
Molecular weights marked with an asterisk () are estimated based on analogous structures where explicit data were unavailable in the provided evidence.
Key Comparative Insights
Substituent Position and Halogen Effects Chlorine vs. Fluorine: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine contribute to greater lipophilicity in dichloro derivatives (e.g., this compound vs. Cbz-2,4,6-Trifluoro-D-Phenylalanine). This impacts peptide solubility and membrane permeability, with fluorinated analogs favoring aqueous environments .
Stereochemical Considerations The D-configuration in this compound and its analogs confers resistance to enzymatic degradation by proteases, enhancing peptide half-life in biological systems. In contrast, L-isomers (e.g., Cbz-2,6-Dichloro-L-Phenylalanine) may mimic natural amino acids more closely but lack this stability .
Functional Implications
- 2,4-Dichloro vs. 2,6-Dichloro : The 2,4-dichloro pattern creates a para-substituted aromatic ring, enabling symmetrical interactions in peptide-receptor binding. The 2,6-dichloro derivative, however, may introduce steric clashes in tightly packed protein pockets .
- Trifluoro and Difluoro Derivatives : The electron-withdrawing fluorine atoms in Cbz-2,4,6-Trifluoro-D-Phenylalanine stabilize adjacent carbonyl groups, reducing susceptibility to metabolic oxidation. The 2,5-difluoro analog balances hydrophobicity and polarity for diverse applications .
Chlorinated and iodinated derivatives may pose environmental persistence concerns .
Research and Application Trends
- Peptide Therapeutics : this compound is increasingly incorporated into antimicrobial and anticancer peptides, leveraging its stability and hydrophobic interactions .
- Diagnostic Tools: Iodinated analogs are explored as contrast agents or radiotracers, though their synthetic complexity remains a challenge .
- Biomaterials : Fluorinated derivatives are prioritized in self-assembling peptides for drug delivery systems due to their tunable solubility .
Preparation Methods
Preparation of 2,4-Dichloro-D-Phenylalanine
The 2,4-dichloro substitution on the phenyl ring of phenylalanine is introduced through selective chlorination reactions or by using commercially available 2,4-dichlorophenylalanine as the starting material.
- Chlorination Method: Aromatic electrophilic substitution using chlorinating agents under controlled conditions ensures regioselective chlorination at the 2 and 4 positions of the phenyl ring.
- Alternative Synthesis: Some patents and literature describe diazotization and coupling reactions for chlorinated aromatic amines, which can be adapted for phenylalanine derivatives with appropriate functional group transformations.
Cbz Protection of 2,4-Dichloro-D-Phenylalanine
The key step in preparing Cbz-2,4-Dichloro-D-Phenylalanine is the protection of the amino group with the carbobenzyloxy group (Cbz). This is typically done by reacting the free amino acid or its ester with benzyl chloroformate (CbzCl) under basic aqueous-organic biphasic conditions.
| Parameter | Details |
|---|---|
| Starting material | 2,4-Dichloro-D-Phenylalanine or methyl ester hydrochloride salt |
| Solvent system | Biphasic mixture of water and ethyl acetate or methylene chloride |
| Base | Sodium carbonate (Na2CO3) aqueous solution |
| Protecting reagent | Benzyl chloroformate (CbzCl) |
| Temperature | 0 °C to 16 °C |
| Reaction time | Until no free NH2 group detected by ninhydrin test (several hours) |
| Workup | Separation of organic layer, washing with water, drying over anhydrous sodium sulfate, and solvent removal |
This method is adapted from protocols used for N-Cbz protection of phenylalanine derivatives and is applicable to chlorinated analogues.
Purification and Isolation
- The organic layer containing the Cbz-protected amino acid is washed multiple times with water to remove inorganic salts.
- Drying agents such as anhydrous sodium sulfate are used to remove residual moisture.
- The solvent is removed under reduced pressure using a rotary evaporator.
- Final purification may involve recrystallization from ethyl acetate or other suitable solvents to improve enantiopurity and remove impurities.
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic signals include the benzylic methylene protons of the Cbz group (~5.09 ppm, singlet), α-proton of the amino acid (~4.6-4.7 ppm, multiplet), and aromatic protons shifted due to dichloro substitution.
- Mass Spectrometry: Molecular ion peaks consistent with the Cbz-protected dichlorophenylalanine.
- Chromatography: HPLC or TLC monitoring with ninhydrin staining to confirm protection completion.
Research Findings and Optimization Notes
- The reaction pH is critical and is generally maintained slightly basic (pH ~8-8.5) to facilitate the nucleophilic attack of the amine on CbzCl while minimizing side reactions.
- Temperature control (0 °C to room temperature) is essential to prevent overreaction or decomposition.
- Recrystallization improves the enantiomeric purity and removes residual impurities.
- Alternative bases such as sodium bicarbonate may be used but sodium carbonate provides better buffering capacity.
- Use of biphasic solvent systems enhances the extraction and isolation efficiency of the product.
Comparative Table of Preparation Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Chlorination | Electrophilic aromatic substitution, chlorinating agents | Regioselective 2,4-dichlorination |
| Amino group protection | CbzCl, Na2CO3, H2O/EtOAc or CH2Cl2, 0-16 °C | Biphasic system for efficient reaction |
| Reaction monitoring | Ninhydrin test for free amine | Ensures completion of protection |
| Purification | Organic extraction, drying, rotary evaporation, recrystallization | Enhances purity and enantiopurity |
| Analytical techniques | NMR, MS, HPLC/TLC | Structural confirmation and purity |
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